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Abstract

Atr-IN-15 is a potent and orally active inhibitor of the Ataxia Telangiectasia and Rad3-related
(ATR) kinase, a critical component of the DNA damage response (DDR) pathway. This
document provides a technical overview of the pharmacological properties of Atr-IN-15,
summarizing its in vitro activity, mechanism of action, and the broader context of ATR inhibition
in oncology. Due to the preclinical nature of this compound, publicly available in vivo
pharmacokinetic and efficacy data is limited. This guide is intended to serve as a resource for
researchers and drug development professionals interested in the therapeutic potential of ATR
inhibition.

Introduction to ATR and its Role in Cancer

The ATR kinase is a master regulator of the cellular response to DNA damage and replication
stress.[1] In response to single-stranded DNA (ssDNA) breaks, which can arise from various
endogenous and exogenous sources, ATR is activated and initiates a signaling cascade to
orchestrate cell cycle arrest, DNA repair, and, in some cases, apoptosis.[2] Many cancer cells
exhibit defects in their DNA damage response pathways, such as mutations in the ATM gene,
making them highly dependent on the ATR pathway for survival. This dependency creates a
therapeutic window for ATR inhibitors, which can selectively target cancer cells while sparing
normal tissues.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b12414063?utm_src=pdf-interest
https://www.benchchem.com/product/b12414063?utm_src=pdf-body
https://www.benchchem.com/product/b12414063?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5796526/
https://aacrjournals.org/clincancerres/article/21/21/4780/175165/Molecular-Pathways-Targeting-ATR-in-Cancer
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12414063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

In Vitro Pharmacological Properties of Atr-IN-15

Atr-IN-15 has been identified as a potent inhibitor of ATR kinase. Its inhibitory activity has been
characterized both in biochemical and cellular assays.

Kinase Inhibition Profile

Quantitative data for the in vitro inhibitory activity of Atr-IN-15 against ATR and other related
kinases are summarized below.

Kinase Target IC50 (nM)

ATR 8[3]

DNA-PK 663[3]

PI3K 5131[3]
Cellular Activity

Atr-IN-15 has demonstrated cytotoxic activity against human colon cancer cells.

Cell Line IC50 (nM)

LoVo (human colon carcinoma) 47[3]

Mechanism of Action: The ATR Signaling Pathway

Atr-IN-15 exerts its effects by inhibiting the kinase activity of ATR. The ATR signaling pathway
is a complex network of protein interactions that senses DNA damage and transduces signals
to downstream effectors. A simplified representation of this pathway is provided below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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